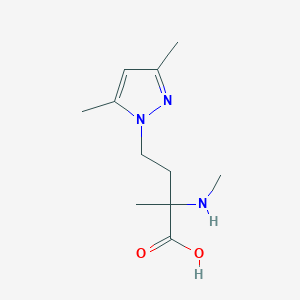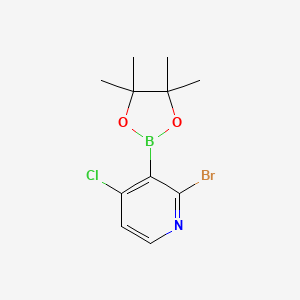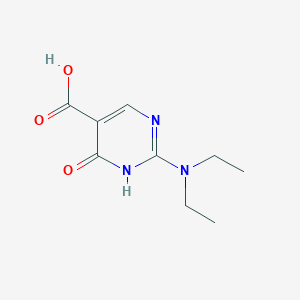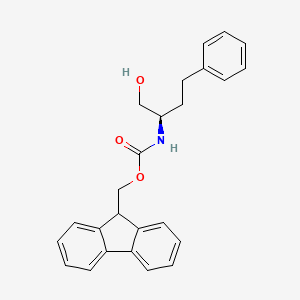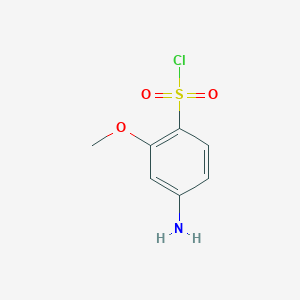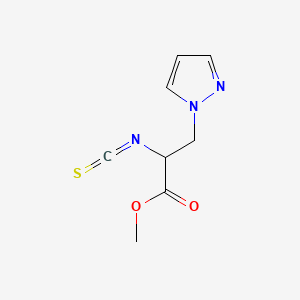
methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of methyl 3-(1H-pyrazol-1-yl)propanoate with a suitable isothiocyanate reagent. One common method is to react methyl 3-(1H-pyrazol-1-yl)propanoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cycloaddition Reactions: Reagents such as dienes or alkynes can be used. The reactions are often carried out under thermal or catalytic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis of the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving isothiocyanate groups.
Wirkmechanismus
The mechanism of action of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or nucleic acids. The formation of these covalent bonds can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the isothiocyanate group and has different reactivity and applications.
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an isothiocyanate group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Contains an iodine atom instead of an isothiocyanate group.
Uniqueness
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications. The isothiocyanate group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
methyl 2-isothiocyanato-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(9-6-14)5-11-4-2-3-10-11/h2-4,7H,5H2,1H3 |
InChI-Schlüssel |
JCPNMFMUYYTYRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=CC=N1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
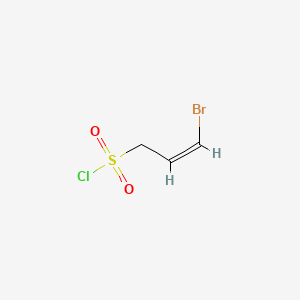
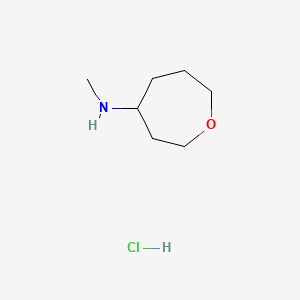

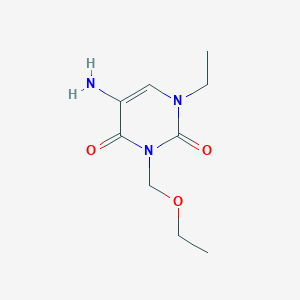
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)

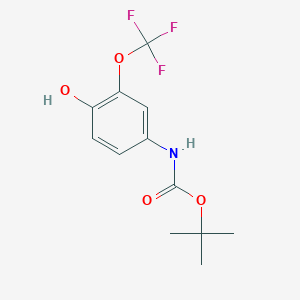
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
